

Addressing the lachrymatory effects of α -bromo- α -phenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylacetonitrile*

Cat. No.: *B117805*

[Get Quote](#)

Technical Support Center: α -Bromo- α -phenylacetonitrile

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for laboratory personnel working with α -bromo- α -phenylacetonitrile (also known as Bromobenzyl Cyanide or BBC). This compound is a potent lachrymator and requires strict adherence to safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is α -bromo- α -phenylacetonitrile and why is it a potent lachrymator?

A1: α -Bromo- α -phenylacetonitrile is an organic compound with the chemical formula C_8H_6BrN . [1] It was developed as a tear gas agent during World War I due to its high potency and persistence.[1] Its lachrymatory (tear-producing) effect stems from its chemical structure. As an alkylating agent, it can react with biological molecules, such as cysteine residues on sensory nerve receptors (like TRPA1 and TRPV1). This activation leads to a rapid and painful inflammatory response, characterized by intense eye irritation, tearing, and respiratory discomfort.[2]

Q2: What are the primary hazards associated with α -bromo- α -phenylacetonitrile?

A2: The primary hazards are acute toxicity and severe irritation. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[3] Inhalation of vapors is extremely irritating

and can lead to coughing, difficulty breathing, and nausea.^[3] Exposure to high concentrations can be fatal. It is also important to note that on contact with acids, acid fumes, water, or steam, it can produce toxic and flammable vapors. Combination with bases can produce hydrogen cyanide.

Q3: What are the immediate symptoms of exposure?

A3: Symptoms of exposure are immediate and severe. They include intense burning of the eyes, profuse lachrymation (flow of tears), and irritation of mucous membranes. Inhalation can cause respiratory distress, coughing, and a sensation of burning in the throat and chest. Skin contact results in irritation. While the effects of brief exposure may last only a few minutes, exposure in an enclosed area can be very harmful.

Data Presentation

Table 1: Physicochemical Properties and Identifiers

Property	Value	Source
Chemical Formula	C₈H₆BrN	
Molar Mass	196.04 g/mol	
Appearance	Colorless to yellowish solid/liquid	
Solubility	Slightly soluble in water; readily soluble in organic solvents	

| CAS Number | 5798-79-8 | |

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation

| Source: PubChem | | |

Troubleshooting & Emergency Protocols

Q4: What is the immediate first aid response for accidental exposure?

A4: Immediate and thorough action is critical. Follow these steps based on the type of exposure:

- **Eye Contact:** Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- **Skin Contact:** Quickly remove all contaminated clothing. Immediately wash the affected area with large amounts of soap and water. Seek immediate medical attention.
- **Inhalation:** Remove the person from the exposure area to fresh air immediately. If breathing has stopped, begin rescue breathing (using a pocket mask or other barrier device, not mouth-to-mouth) and CPR if there is no pulse. Transfer the individual to a medical facility promptly.
- **Ingestion:** Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.

Q5: How should a spill of α -bromo- α -phenylacetonitrile be handled?

A5: Spill response requires proper training and personal protective equipment.

- **Evacuate:** Evacuate all non-essential personnel from the spill area.

- Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
- Contain: For liquid spills, cover with a non-combustible absorbent material like activated charcoal or sand. Do not use combustible materials like sawdust.
- Collect: Carefully collect the absorbed material or powdered solid into a sealed, properly labeled container for hazardous waste disposal.
- Decontaminate: Wash the spill area thoroughly.
- Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and governmental regulations.

Q6: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A6: All work with α -bromo- α -phenylacetonitrile must be conducted in a certified chemical fume hood. The following PPE is required:

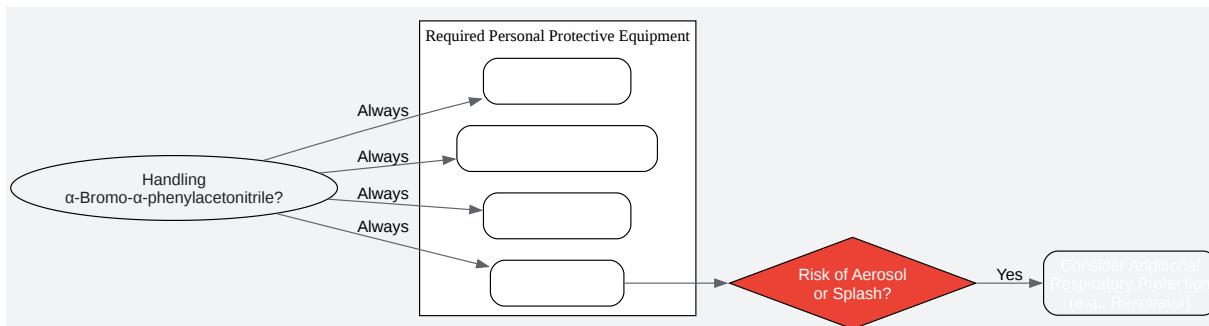
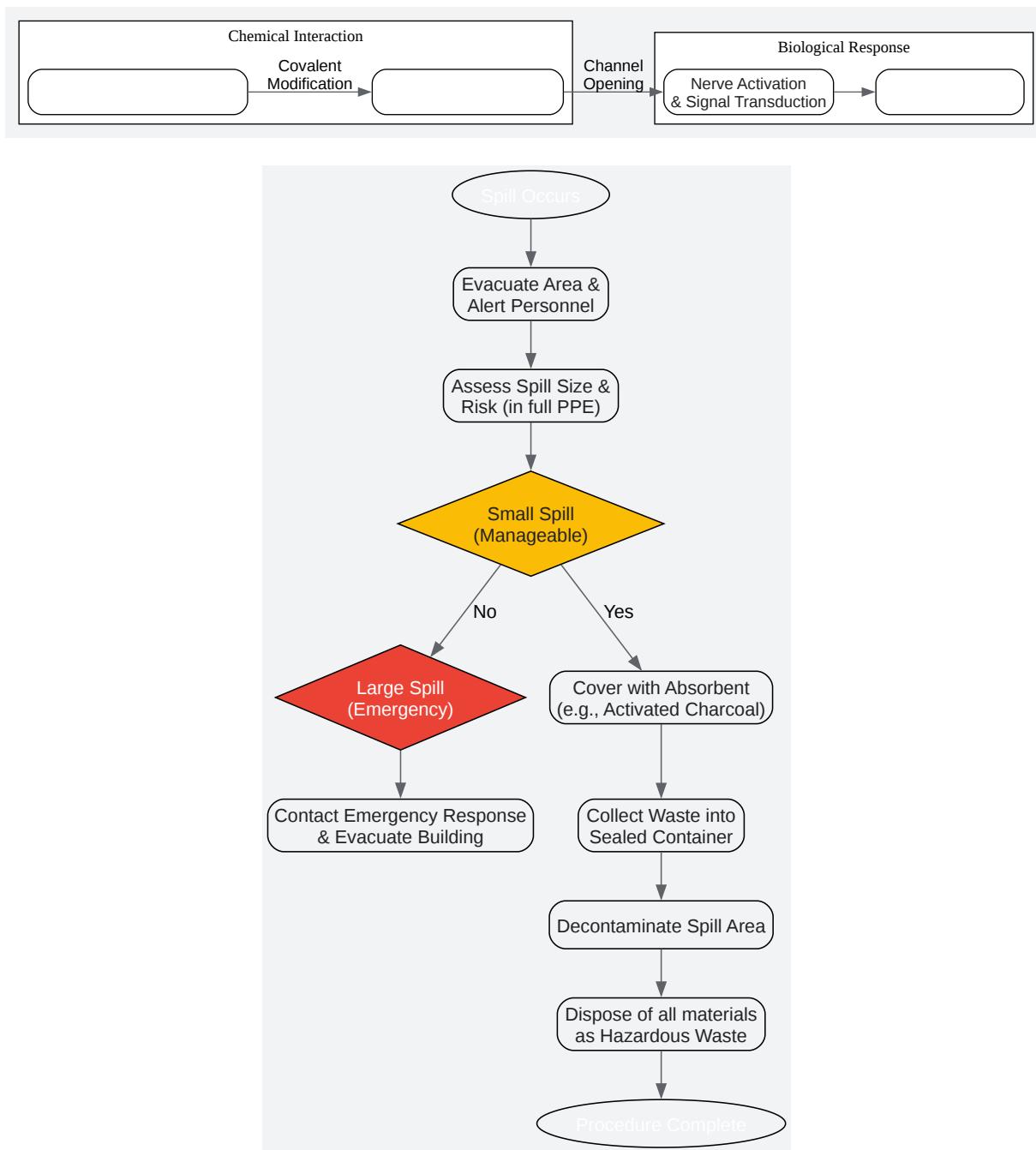
- Eye Protection: Chemical splash goggles and a full-face shield.
- Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator is necessary. For emergencies, a self-contained breathing apparatus (SCBA) is required.
- Hand Protection: Wear disposable nitrile gloves as a minimum for incidental contact. For direct handling or potential for significant contact, double-gloving or using more robust gloves (e.g., neoprene) is recommended. Change gloves immediately upon contamination.
- Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. An apron or chemical-resistant suit may be required for larger quantities.

Detailed Experimental Protocols

Protocol 1: Decontamination of Glassware and Surfaces

This protocol outlines the steps for safely cleaning equipment and work surfaces contaminated with α -bromo- α -phenylacetonitrile.

- Initial Rinse (in a fume hood): Carefully rinse the contaminated glassware or surface with an organic solvent in which the compound is readily soluble (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse solvent as hazardous waste.
- Decontamination Solution: Prepare a decontamination solution. While hydrolysis can occur, using a strong base may produce hydrogen cyanide. A safer alternative is to use a solution of sodium bisulfite or a commercial decontamination solution designed for alkylating agents. Always perform a small-scale test to ensure compatibility and effectiveness before proceeding with large-scale decontamination.
- Soaking: Immerse the glassware in the decontamination solution for a minimum of 12 hours. For surfaces, apply the solution and allow it to sit for a prolonged period, ensuring it remains wet.
- Final Cleaning: After soaking, remove the items and wash them thoroughly with soap and water.
- Drying: Allow the equipment to air dry completely before reuse or storage.
- Waste Disposal: All decontamination solutions and rinsates must be collected and disposed of as hazardous waste.



Protocol 2: Quenching a Reaction Mixture

This protocol provides a general method for neutralizing α -bromo- α -phenylacetonitrile in a reaction mixture before workup.

- Cooling: Ensure the reaction vessel is cooled to 0-5 °C in an ice bath to control any exothermic reaction during quenching.
- Quenching Agent Selection: A nucleophilic quenching agent is required. A solution of sodium or potassium carbonate in water can be used, but this must be done with extreme caution in a well-ventilated fume hood due to the potential for hydrogen cyanide gas evolution. An alternative is to use a solution of sodium thiosulfate.
- Slow Addition: Slowly and carefully add the quenching solution dropwise to the cooled, stirred reaction mixture. Monitor for any signs of gas evolution or temperature increase.

- Stirring: After the addition is complete, allow the mixture to stir at a low temperature for at least one hour to ensure the complete destruction of the lachrymator.
- Verification: Before proceeding with the workup, it is advisable to test the quenched mixture for the presence of the lachrymator using an appropriate analytical method (e.g., TLC, GC-MS) on a small, carefully handled aliquot.
- Workup: Once quenching is confirmed, proceed with the standard aqueous workup.

Visualizations

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromobenzyl cyanide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Addressing the lachrymatory effects of α -bromo- α -phenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b117805#addressing-the-lachrymatory-effects-of-bromo-phenylacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com